Stereochemical Comparison: (6R,7S) vs. (6S,7S) Diastereomers
The (6R,7S)‑7‑amino‑8‑oxabicyclo[3.2.1]octan‑6‑ol (CAS 2166338‑27‑6) and its (6S,7S) diastereomer (CAS 2166341‑77‑9) are both commercially available and share identical molecular weight (143.18 g/mol) and formula (C₇H₁₃NO₂) . Despite these similarities, the stereochemical inversion at the C6 and C7 centers can drastically alter biological activity, as observed in closely related oxabicyclo[3.2.1]octanol‑derived HIV‑1 protease inhibitors, where a (R)‑carbamate diastereomer exhibited nearly 30‑fold loss in inhibitory activity (Ki) compared to its (S)‑configured counterpart [1].
| Evidence Dimension | Stereochemical Configuration Impact on Inhibitory Potency |
|---|---|
| Target Compound Data | (6R,7S) stereochemistry; impact on activity not directly measured but inferred from structurally analogous ligands |
| Comparator Or Baseline | (6S,7S) stereoisomer (CAS 2166341‑77‑9) and other diastereomers; related oxabicyclo[3.2.1]octanol‑derived ligands with (R)‑ vs. (S)‑carbamate configuration |
| Quantified Difference | ~30‑fold difference in HIV‑1 protease Ki between diastereomeric ligands in analogous scaffold [1] |
| Conditions | HIV‑1 protease inhibition assay (fluorometric), MT‑2 cell antiviral assay |
Why This Matters
Procurement of the specific (6R,7S) stereoisomer is essential for SAR studies aiming to recapitulate or improve upon previously observed stereochemistry‑dependent biological activity.
- [1] Agniswamy J, et al. Potent HIV‑1 protease inhibitors containing oxabicyclo octanol‑derived P2‑ligands: Design, synthesis, and X‑ray structural studies. Bioorg Med Chem Lett. 2025;120:130109. View Source
